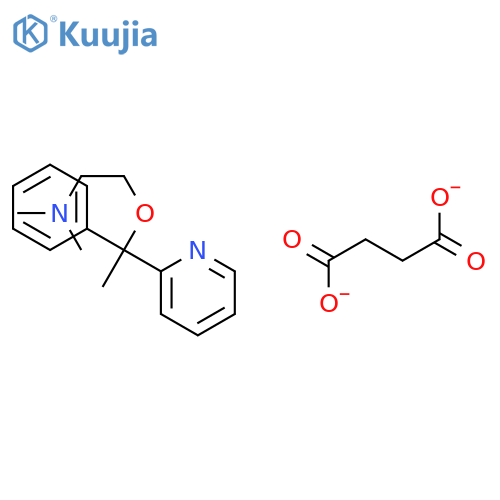Cas no 562-10-7 (Doxylamine succinate)

Doxylamine succinate structure
商品名:Doxylamine succinate
Doxylamine succinate 化学的及び物理的性質
名前と識別子
-
- Doxylamine succinate
- N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine succinate
- Doxylamine succinate salt
- Doxylamine (succinate)
- Doxylamine succinate solution
- butanedioic acid,N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine
- N,N-Dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine Succinate
- Decapryn
- Evigoa D
- A-H Injection
- Decapryn Succinate
- Unisom
- Gittalun
- Alsadorm
- Mereprine
- Sedaplus
- Doxy-sleep-aid
- Doxylamine succinate (1:1)
- Hoggar N
- Decapryn succinate (1:1)
- Doxylamine hydrogen succinate
- Doxylamine succinate [USP]
- MLS000028417
- 2-Dimethylaminoethoxyphenylmethyl-2-picoline succinate (1:1)
- Dimethylaminoethoxy-methyl-benzyl-pyridine suc
-
- MDL: MFCD00056168
- インチ: 1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
- InChIKey: KBAUFVUYFNWQFM-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C1=C([H])C([H])=C([H])C([H])=N1)C1C([H])=C([H])C([H])=C([H])C=1[H].O([H])C(C([H])([H])C([H])([H])C(=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 388.199822g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 回転可能化学結合数: 9
- どういたいしつりょう: 388.199822g/mol
- 単一同位体質量: 388.199822g/mol
- 水素結合トポロジー分子極性表面積: 100Ų
- 重原子数: 28
- 複雑さ: 369
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Solid powder
- 密度みつど: 1.043
- ゆうかいてん: 109.0 to 113.0 deg-C
- ふってん: 364.9°C at 760 mmHg
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - あんていせい: Stable, but may be light sensitive. Incompatible with strong oxidizing agents, acids, bases.
- PSA: 99.96000
- LogP: 2.85910
- マーカー: 3441
- 濃度: 1.0 mg/mL in methanol (as free base)
Doxylamine succinate セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S26; S36/37
- RTECS番号:US9275000
-
危険物標識:

- どくせい:LD50 in mice, rabbits (mg/kg): 470, 250 orally; 62, 49 i.v.; in mice, male rats, female rats (mg/kg): 460, 440, 445 s.c. (Brown, Werner)
- セキュリティ用語:S26;S36/37
- リスク用語:R22; R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Doxylamine succinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1227006-300MG |
562-10-7 | 300MG |
¥4457.19 | 2023-01-05 | |||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12344-50mg |
Doxylamine Succinate |
562-10-7 | 98% | 50mg |
¥592.00 | 2023-09-09 | |
| TRC | D562000-5g |
Doxylamine Succinate |
562-10-7 | 5g |
$131.00 | 2023-05-18 | ||
| Key Organics Ltd | AS-13661-10MG |
Doxylamine succinate |
562-10-7 | >98% | 10mg |
£51.00 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028782-1g |
Doxylamine succinate |
562-10-7 | 99% | 1g |
¥84 | 2024-05-22 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D129627-25g |
Doxylamine succinate |
562-10-7 | ≥99% | 25g |
¥812.90 | 2023-09-03 | |
| Key Organics Ltd | AS-13661-5MG |
Doxylamine succinate |
562-10-7 | >98% | 5mg |
£42.00 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1115-1 mL * 10 mM (in DMSO) |
Doxylamine succinate |
562-10-7 | 99.12% | 1 mL * 10 mM (in DMSO) |
¥410.00 | 2022-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1420-1G |
Doxylamine succinate |
562-10-7 | 1g |
¥1376.08 | 2025-01-16 | ||
| Key Organics Ltd | AS-13661-1MG |
Doxylamine succinate |
562-10-7 | >98% | 1mg |
£36.00 | 2023-09-08 |
Doxylamine succinate サプライヤー
atkchemica
ゴールドメンバー
(CAS:562-10-7)Doxylamine succinate
注文番号:CL3680
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:22
価格 ($):discuss personally
Doxylamine succinate 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
562-10-7 (Doxylamine succinate) 関連製品
- 328233-13-2(trans-7'-Oxo-spirocyclohexane-1,5'(7'h)-furo3,4-bpyridine-4-carboxylicacid)
- 562-10-7(Doxylamine succinate)
- 41340-25-4(Etodolac)
- 767282-21-3(7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one)
- 132-20-7(Pheniramine maleate)
- 469-21-6((±)-Doxylamine)
- 15905-71-2(2-Pyridinyl)
- 1216840-94-6(Doxylamine-d5 Succinate)
- 138835-98-0(1-(pyridin-2-yl)cyclopropan-1-ol)
- 122188-02-7(1,8-Diethyl-1,3,4,9-tetrahydro-pyrano3,4-bindole-1-acetic Acid Methyl Ester)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:562-10-7)琥珀酸多西拉敏

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:562-10-7)Doxylamine succinate

清らかである:99%
はかる:25g
価格 ($):316.0




